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These application notes provide a comprehensive overview of the use of ceftazidime-
avibactam in the context of hospital-acquired pneumonia (HAP) and ventilator-associated
pneumonia (VAP) research. This document synthesizes data from key clinical trials and
pharmacological studies to offer detailed protocols and insights for researchers in this field.

Ceftazidime-avibactam, a combination of a third-generation cephalosporin and a (3-lactamase
inhibitor, has emerged as a critical therapeutic option for infections caused by multidrug-
resistant Gram-negative bacteria, including carbapenem-resistant Enterobacterales (CRE).[1]
[2] Its approval for HAP and VAP was supported by extensive research demonstrating its
efficacy and safety.[2][3]

Mechanism of Action

Ceftazidime inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins.
Avibactam is a non-f3-lactam [3-lactamase inhibitor that inactivates a broad spectrum of (3-
lactamases, including Ambler class A (e.g., KPC, ESBLS), class C (e.g., AmpC), and some
class D (e.g., OXA-48) enzymes, thereby restoring the activity of ceftazidime against many
resistant bacteria.[4][5]
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Mechanism of action of Ceftazidime-Avibactam.

Quantitative Data Summary

The following tables summarize key quantitative data from pivotal clinical trials and
observational studies on ceftazidime-avibactam for HAP/VAP.

Table 1: Efficacy and Mortality Rates in the REPROVE Phase 3 Trial[5][6]
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Ceftazidime- Meropenem .
Outcome . Difference (95% CI)
Avibactam (n=436) (n=434)
28-Day All-Cause
Mortality (ITT 9.6% 8.3% 1.5% (-2.4% to 5.3%)
Population)
Clinical Cure at Test-
of-Cure (ITT 67.2% 69.1% -1.9% (-8.1% to 4.3%)
Population)
Clinical Cure in
Ceftazidime-
75.5% 71.2%

Nonsusceptible

Pathogens (micro-ITT)

ITT: Intent-to-Treat; micro-ITT. Microbiological Intent-to-Treat; Cl: Confidence Interval

Table 2: Clinical and Microbiological Outcomes in Carbapenem-Resistant Klebsiella
pneumoniae HAP/VAP (Real-World Study in India)[7]

Outcome

Result (n=116)

Clinical Cure Rate

78.45% (91/116)

Microbiological Cure Rate

69.23% (9/13)

Clinical Cure Rate (treatment within 72h)

84.85% (28/33)

Microbiological Cure Rate (treatment within 72h)

62.50% (5/8)

Table 3: In Vitro Susceptibility from the REPROVE Trial[8]
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. Ceftazidime-Avibactam (%  Ceftazidime (%
Organism Group

Susceptible) Susceptible)
Enterobacterales (n=370) 98.6% 73.2%
Pseudomonas aeruginosa

88.4% 72.9%
(n=129)
Ceftazidime-Nonsusceptible

94.9% N/A
Enterobacterales (n=99)
Ceftazidime-Nonsusceptible P.

60.0% N/A

aeruginosa (n=35)

Experimental Protocols
Pivotal Phase 3 Clinical Trial (REPROVE) Protocol[5]

This protocol outlines the methodology of the REPROVE trial, a multinational, double-blind,
non-inferiority study comparing ceftazidime-avibactam with meropenem for the treatment of
HAP/VAP.

1. Patient Population and Selection Criteria:

e Inclusion Criteria: Hospitalized adults with a diagnosis of HAP or VAP, characterized by a
new or progressive infiltrate on chest imaging plus at least two of the following: fever or
hypothermia, leukocytosis or leukopenia, or purulent respiratory secretions.

o Exclusion Criteria: Patients with pneumonia not expected to be caused by Gram-negative
pathogens, those who received more than 24 hours of potentially effective systemic
antibacterial therapy for the current infection within the 72 hours preceding randomization,
and those with a life expectancy of less than 48 hours.

2. Randomization and Blinding:

o Patients were randomized in a 1:1 ratio to receive either ceftazidime-avibactam or
meropenem.
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The study was double-blind, with both patients and investigators masked to the treatment
assignment. Placebos for both drugs were used to maintain blinding.

. Intervention:

Ceftazidime-Avibactam Arm: 2000 mg ceftazidime and 500 mg avibactam administered as a
2-hour intravenous infusion every 8 hours.

Meropenem Arm: 1000 mg meropenem administered as a 30-minute intravenous infusion
every 8 hours.

Treatment Duration: 7 to 14 days.

Dose Adjustments: Doses for both drugs were adjusted for patients with renal impairment
(creatinine clearance < 50 mL/min).[9]

. Microbiological Analysis:
Sample Collection: Respiratory and/or blood cultures were obtained at baseline.

Pathogen Identification: Standard laboratory methods were used to identify causative
pathogens.

Susceptibility Testing: In vitro susceptibility was determined at a central laboratory using
Clinical and Laboratory Standards Institute (CLSI) broth microdilution methods.
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Workflow of the REPROVE clinical trial.
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Pharmacokinetic/Pharmacodynamic (PK/PD) Target
Attainment Protocol

This protocol is based on population pharmacokinetic modeling to ensure optimal dosing.
1. PK/PD Target:

» The primary PK/PD target for efficacy is the percentage of the dosing interval that free drug
concentrations remain above the minimum inhibitory concentration (%fT > MIC).

» For ceftazidime-avibactam, the target is free plasma ceftazidime concentration > 8 mg/L and
free avibactam concentration > 1 mg/L for at least 50% of the dosing interval.[9]

2. Dosing Regimen:

e The standard dose of ceftazidime-avibactam 2000 mg/500 mg every 8 hours is designed to
achieve this target in patients with normal renal function.[1][10]

3. Monitoring and Adjustment:
o Creatinine clearance (CrCL) is the key covariate influencing drug clearance.[9]

o Dose adjustments are crucial for patients with CrCL < 50 mL/min to ensure target attainment
and avoid drug accumulation.

Protocol for Use in Carbapenem-Resistant
Enterobacterales (CRE) Infections

This protocol provides guidance for the use of ceftazidime-avibactam in HAP/VAP caused by
CRE, based on the type of carbapenemase produced.

1. Carbapenemase Identification:

* Whenever possible, identify the carbapenemase mechanism (e.g., KPC, OXA-48, MBL)
before initiating targeted therapy.[11]

2. Treatment Regimens:
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¢ KPC or OXA-48-producing CRE: Ceftazidime-avibactam 2.5¢g IV q8h as monotherapy is the
preferred treatment.[11]

* Metallo-B-lactamase (MBL)-producing CRE (e.g., NDM, VIM, IMP): Ceftazidime-avibactam is
not active against MBLs. The recommended regimen is ceftazidime-avibactam 2.5g IV gq8h
plus aztreonam.[11] Avibactam protects aztreonam from co-produced ESBL and AmpC
enzymes, while aztreonam is stable against MBLs.
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Treatment algorithm for CRE HAP/VAP.

Conclusion

Ceftazidime-avibactam is a valuable therapeutic agent for the treatment of HAP/VAP caused by
Gram-negative pathogens, including ceftazidime-nonsusceptible and certain carbapenem-
resistant strains.[6] The protocols and data presented here provide a framework for
researchers and drug development professionals to design and interpret studies in this area.
Adherence to rigorous trial methodologies and an understanding of the PK/PD principles are
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essential for optimizing its use and further defining its role in managing these serious

infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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